molecular formula C15H21BrN2O2 B248124 N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide

N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide

Número de catálogo B248124
Peso molecular: 341.24 g/mol
Clave InChI: LDZNUSPFEHIING-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide, commonly known as BDMC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDMC belongs to the class of compounds called amides, and it has a molecular formula of C16H23BrN2O2. In

Mecanismo De Acción

The mechanism of action of BDMC is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. BDMC has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell growth and survival. BDMC has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
BDMC has been found to have several biochemical and physiological effects. In cancer cells, BDMC induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In animal models of inflammation, BDMC reduces the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). In neurodegenerative disease models, BDMC protects against neurotoxicity induced by beta-amyloid plaques, reducing neuronal damage and inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using BDMC in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. BDMC has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using BDMC in lab experiments is its limited solubility in water, which may affect its efficacy in certain applications.

Direcciones Futuras

There are several future directions for research on BDMC. One area of interest is the development of BDMC as a potential chemotherapeutic agent. Further studies are needed to determine the optimal dosing and administration of BDMC in cancer treatment. Another area of research is the potential use of BDMC in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additional studies are needed to determine the mechanisms underlying BDMC's neuroprotective effects and to optimize its therapeutic potential. Finally, further research is needed to investigate the potential use of BDMC in other disease models, such as autoimmune disorders and infectious diseases.

Métodos De Síntesis

The synthesis of BDMC involves the reaction of 4-bromoaniline with 2,6-dimethylmorpholine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield BDMC. The overall yield of the synthesis is approximately 50%.

Aplicaciones Científicas De Investigación

BDMC has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BDMC has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. BDMC has also been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines in animal models. In neurodegenerative disease research, BDMC has been shown to protect against neurotoxicity induced by beta-amyloid plaques, which are associated with Alzheimer's disease.

Propiedades

Nombre del producto

N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide

Fórmula molecular

C15H21BrN2O2

Peso molecular

341.24 g/mol

Nombre IUPAC

N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

InChI

InChI=1S/C15H21BrN2O2/c1-11-9-18(10-12(2)20-11)8-7-15(19)17-14-5-3-13(16)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)

Clave InChI

LDZNUSPFEHIING-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Br

SMILES canónico

CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.